全氟己烷磺酸

描述

Synthesis Analysis

The synthesis of PFHxS and related PFAS typically involves electrochemical fluorination or the telomerization process, where hydrocarbon precursors are partially or fully fluorinated. These production methods contribute to the environmental release of PFAS, including PFHxS. The industrial transition to replace long-chain PFAS like PFOA and PFOS has led to the use of alternatives like PFHxS. However, information on these replacements, including PFHxS, is scarce, hampering risk assessment and management.

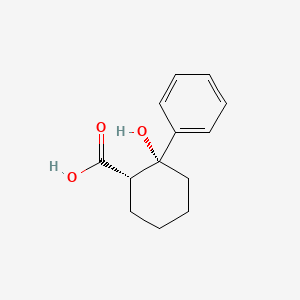

Molecular Structure Analysis

PFHxS consists of a perfluorinated carbon chain and a sulfonic acid group, contributing to its unique properties of high water solubility, negligible vapor pressure, and moderate sorption to solids. These physicochemical properties influence its environmental behavior, including its persistence and potential for bioaccumulation.

Chemical Reactions and Properties

PFHxS, due to its strong carbon-fluorine bonds and sulfonate group, is resistant to environmental degradation processes such as hydrolysis, photolysis, and biodegradation. This resistance leads to its indefinite environmental persistence. The degradation mechanisms of PFHxS in the environment are limited, with existing chemical methods for PFAS reduction involving complex reactions that are yet to be fully understood.

Physical Properties Analysis

The physical properties of PFHxS, including its water solubility and resistance to degradation, contribute to its widespread detection in the environment. These properties result in its accumulation in water bodies, particularly oceans, where it poses risks to aquatic life and through bioaccumulation, to human health.

Chemical Properties Analysis

PFHxS's chemical stability, combined with its ability to bioaccumulate, underlines the challenges in managing its environmental and health impacts. Its presence in the environment and potential for human exposure through water and food necessitates ongoing research into its toxicological effects and the development of effective treatment and reduction strategies.

For detailed insights and research findings on Perfluorohexanesulfonic acid, including its synthesis, environmental fate, and potential health impacts, the following resources provide comprehensive analyses and reviews:

- Environmental presence and potential toxicity of PFAS, with a focus on dietary exposure and health risks associated with PFHxS and other PFAS (Domingo & Nadal, 2017).

- A critical review of PFAS, including PFHxS, their environmental distribution, and human exposure pathways (Domingo & Nadal, 2019).

- Analysis of the degradation mechanisms of PFAS through chemical methods, highlighting the challenges in effectively reducing PFHxS and similar compounds in the environment (Deng et al., 2021).

科学研究应用

环境毒理学

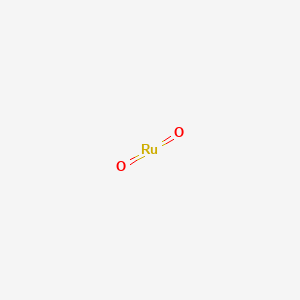

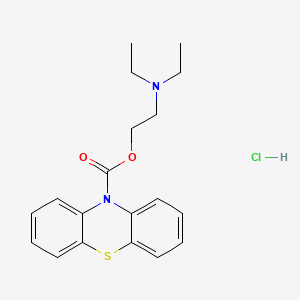

全氟己烷磺酸 (PFHxS): 因其持久性和生物累积潜力而在环境毒理学领域得到广泛研究。 它是全氟烷基和多氟烷基物质 (PFAS) 家族的一员,以其抵抗降解而闻名 {svg_1}。研究重点在于了解其对生态系统和人类健康的影响,特别是其在环境中存在时对慢性疾病的影响。

工业应用

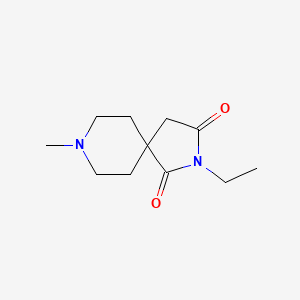

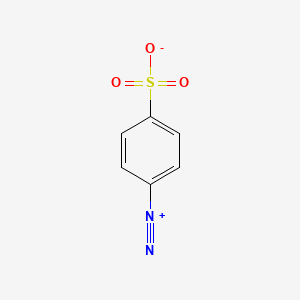

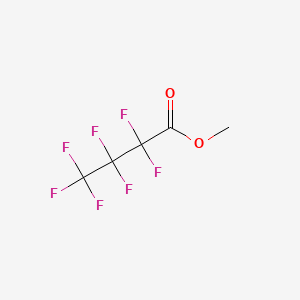

在工业领域,全氟己烷磺酸 (PFHxS) 被用作制造氟聚合物的表面活性剂 {svg_2}。 其特性使其成为在各种消费产品(包括地毯、纺织品和食品包装材料)上制造防水和防污涂层的理想选择 {svg_3}.

灭火

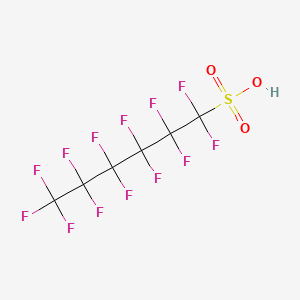

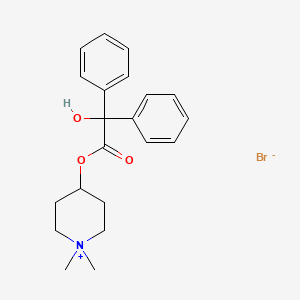

全氟己烷磺酸 (PFHxS): 已被用于用于灭火的含水成膜泡沫 (AFFF) {svg_4}。其在扑灭碳氢化合物燃料火灾方面的有效性使其成为灭火泡沫的关键成分,尽管其环境持久性已引起人们的担忧并受到监管。

表面保护

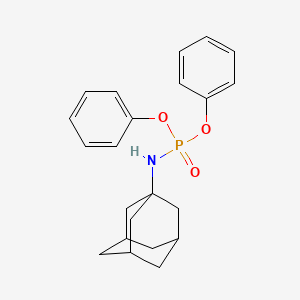

该化合物对污渍、油脂和水的抵抗力使其成为表面保护剂。 它被用于清洁和抛光产品,以提供一层保护层,防止污染物并保持材料的外观 {svg_5}.

医学研究

在医学研究中,全氟己烷磺酸 (PFHxS) 正在被研究其对人类健康的影响。 研究表明,暴露于全氟己烷磺酸 (PFHxS) 与肝功能障碍以及可能与非酒精性脂肪肝病 (NAFLD) 有关 {svg_6}。了解这些影响对于制定安全指南至关重要。

监管科学

鉴于其广泛应用和环境问题,全氟己烷磺酸 (PFHxS) 是监管科学的研究对象。 像 EPA 这样的机构进行毒理学审查,以评估风险并制定其安全使用和处置的指南 {svg_7}.

作用机制

Target of Action

Perfluorohexanesulfonic acid (PFHxS) is a synthetic chemical compound and a member of the group of per and polyfluoroalkyl substances (PFASs) . It is an anionic fluorosurfactant . PFHxS has been used industrially as a surfactant to make fluoropolymers, as a surfactant or surface protection agent for cleaning and polishing products, and in other industrial fluids or water-proofing agents .

Mode of Action

PFHxS has a six-carbon fluorocarbon chain that is both hydrophobic and lipophobic. Its sulfonic acid functional group imparts polarity, allowing it to interact with other polar compounds . In humans, PFHxS binds to blood albumin , and relatively little PFHxS is found in the liver compared to longer chain PFASs such as PFOS .

Biochemical Pathways

Due to the strength of its carbon-fluorine bonds, it persists in the environment and in living organisms . The half-life of PFASs in human blood generally decreases with decreasing backbone (CF2) length. Pfhxs is an unusual exception in that its half-life is greater than both longer and shorter chain equivalents such as pfos or pfbs .

Pharmacokinetics

The pharmacokinetics of PFHxS are characterized by its persistence in the environment and bioaccumulative properties . It is resistant to hydrolysis, photolysis, and biodegradation, which leads to its persistence in the environment .

Result of Action

It is known that pfhxs is a persistent organic pollutant with bioaccumulative properties . It remains ubiquitous in many environments and within the general population, and is one of the most commonly detected PFASs .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of PFHxS. Concerns about PFHxS and other PFAS stem from the resistance of these compounds to hydrolysis, photolysis, and biodegradation, which leads to their persistence in the environment .

安全和危害

未来方向

The secondary formation of PFHxS during drinking water disinfection has been evidenced, providing scientific support for chemical management of PFHxS and PFHxS-related compounds . The IRIS Program has released the draft IRIS Toxicological Review of Perfluorohexanesulfonic Acid (PFHxS) and Related Salts for public comment and external peer review .

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF13O3S/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22/h(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHDEAJFRJCDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO3H, C6HF13O3S | |

| Record name | PFHxS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040150 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

238-239 °C | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.841 g/cu cm | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Perfluorohexanesulfonate (PFHxS) is one of the most widely distributed perfluoroalkyl compounds (PFCs) and its possible neurotoxicity has been suggested. However, the effects of PFHxS on neuronal function remain to be elucidated. In this study, the effects of PFHxS on neuronal cell death and the underlying mechanisms were examined. Cerebellar granule cells (CGCs) were isolated from 7-day old rat pups and maintained in culture for additional 7d. The apoptotic effects of PFHxS were determined by caspase-3 activity and TUNEL staining. PFHxS increased the apoptotic death of CGC in concentration-dependent manner. It also increased the activation of ERK1/2, JNK and p38 MAPK with different temporal activation. PD98059, an inhibitor of ERK1/2 pathway, completely blocked PFHxS-induced apoptosis whereas SP600125, a JNK inhibitor, significantly increased the apoptosis, showing their opposite roles in the apoptosis of CGCs. Treatment of antioxidants, Trolox or N-acetylcysteine (NAC), completely blocked ROS generation by PFHxS but neither of these antioxidants prevented PFHxS-induced apoptosis, suggesting that ROS may not play a key role in the process of apoptosis. PD98059 prevented ROS accumulation by PFHxS but the ERK1/2 activation was not affected by Trolox or NAC. These results indicate that ROS is one of downstream targets of ERK1/2, not vice versa. Taken together, PFHxS increased apoptosis of CGC in ERK1/2-dependent manner, where downstream pathway other than ROS may play a major role. ... | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

355-46-4 | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU6Y1E592S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorohexanesulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-tetrahydro-1-oxido-3-thienyl]thio]-,(5R,6S)-](/img/structure/B1199095.png)